6-Bromo-8-methylquinoline hydrochloride is a halogenated quinoline derivative. Quinoline and its derivatives are heterocyclic aromatic compounds found naturally in coal tar and used as building blocks in various chemical syntheses. 6-Bromo-8-methylquinoline hydrochloride is a synthetic compound not found in nature. In scientific research, it serves as a precursor for synthesizing other more complex molecules, particularly in developing novel pharmaceutical agents and materials.
Synthesis Analysis
The synthesis of 6-bromo-8-methylquinoline hydrochloride can be achieved through a modified Skraup reaction. This method involves reacting 2-amino-5-bromo-4-methylphenol with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic pentoxide. This reaction forms the quinoline ring system, yielding 6-bromo-8-methylquinoline, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Nucleophilic substitution: The bromine atom at the 6-position is susceptible to nucleophilic substitution reactions, allowing various functional groups to be introduced to the molecule.
Electrophilic substitution: The quinoline ring can undergo electrophilic substitution reactions, primarily at the 5- and 7-positions. These reactions can introduce additional functional groups, further modifying the molecule's properties.
N-alkylation: The nitrogen atom in the quinoline ring can be alkylated to form N-alkylated quinoline derivatives.
Applications
6-bromo-8-methylquinoline hydrochloride finds applications primarily as a starting material or intermediate in synthesizing various compounds with potential biological activity. One notable example is its use in the total synthesis of racemic microthecaline A, a naturally occurring alkaloid with potential medicinal properties. Its derivatives have also been explored as potential inhibitors of Falcipain-2, a key enzyme in the malaria parasite Plasmodium falciparum, suggesting their potential as antimalarial drugs.
Compound Description: This compound served as the starting material in the first total synthesis of racemic microthecaline A, a quinoline serrulatane alkaloid, isolated from the Australian desert plant Eremophila microtheca. The natural product was synthesized in ten steps, starting from ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate in 8% overall yield. []
Relevance: Ethyl 4-bromo-6-methoxy-8-methylquinoline-3-carboxylate is structurally related to 6-bromo-8-methylquinoline hydrochloride by sharing the core quinoline structure with bromine substitution at the 6th position and a methyl substitution at the 8th position. []
6-Chloro-8-ethylquinoline
Compound Description: 6-Chloro-8-ethylquinoline serves as a central compound in a study investigating its synthesis and the preparation of its derivatives. The study compares its properties with those of 6-chloro-8-methylquinoline and its derivatives, as well as 6-bromo-8-ethylquinoline and its derivatives. []
Relevance: 6-Chloro-8-ethylquinoline is structurally similar to 6-bromo-8-methylquinoline hydrochloride as both belong to the haloalkylquinoline class, differing in the specific halogen (chlorine vs. bromine) and alkyl (ethyl vs. methyl) substituents. []
6-Chloro-8-methylquinoline
Compound Description: This compound, along with its derivatives, is used as a reference point in a study comparing the properties of 6-chloro-8-ethylquinoline and 6-bromo-8-ethylquinoline and their derivatives. []
Relevance: 6-chloro-8-methylquinoline is structurally related to 6-bromo-8-methylquinoline hydrochloride as both belong to the haloalkylquinoline class and share the same methyl substitution at the 8th position. They differ only in the halogen substituent at the 6th position (chlorine vs. bromine). []
6-Bromo-8-ethylquinoline
Compound Description: 6-bromo-8-ethylquinoline and its derivatives are compared with 6-chloro-8-ethylquinoline and 6-chloro-8-methylquinoline and their derivatives in a study examining their properties. []
Relevance: 6-Bromo-8-ethylquinoline is structurally related to 6-bromo-8-methylquinoline hydrochloride as both share the same bromo substitution at the 6th position on the quinoline ring. The difference lies in the alkyl substituent at the 8th position (ethyl vs. methyl). []
Compound Description: FR167344 is a novel nonpeptide antagonist with a high affinity binding to the human bradykinin B2 receptor. It exhibits potent and selective antagonistic activity, producing insurmountable antagonism of bradykinin-induced phosphatidylinositol hydrolysis. []
Relevance: While not directly related to the quinoline core structure of 6-Bromo-8-methylquinoline hydrochloride, FR167344 shares the presence of a halogenated aromatic ring system. This structural feature, common in medicinal chemistry, influences the compound's physicochemical properties and potential interactions with biological targets. []
Compound Description: Identified through virtual screening and docking studies, 2-(benzylamino)-8-methylquinoline-3-carbaldehyde exhibits a good fit with the active cleft of Falcipain-2 (FP2), a potential drug target for antimalarial chemotherapy. Molecular dynamics simulations suggest the complex formed with FP2 is stable, indicating potential as a starting point for developing novel nonpeptidic antimalarial drugs. []
Relevance: This compound is directly related to 6-bromo-8-methylquinoline hydrochloride by sharing the 8-methylquinoline scaffold. The presence of the carbaldehyde group at the 3-position and benzylamino group at the 2-position in PubChem44138738 could provide valuable insights for modifying 6-bromo-8-methylquinoline hydrochloride to target FP2. []
Compound Description: This molecule is another top-ranking hit identified in virtual screening for potential FP2 inhibitors. It possesses a carbaldehyde pharmacophore and shows a good fit with the active site of FP2. The complex with FP2 exhibits stability based on molecular dynamics simulations, suggesting its potential for further development as an antimalarial agent. []
Relevance: 6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbaldehyde is directly related to 6-bromo-8-methylquinoline hydrochloride by sharing the 6-bromoquinoline core structure. The presence of the 3-carbaldehyde group and the 3,4-dihydro-1H-isoquinolin-2-yl substituent at the 2-position in PubChem 20983198 highlight potential modifications that could enhance the biological activity of 6-bromo-8-methylquinoline hydrochloride against FP2. []
Compound Description: Similar to the previous compounds, 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethylquinoline-3-carbaldehyde was identified as a potential FP2 inhibitor through virtual screening. It demonstrates a good fit within the active cleft of FP2, and its complex with the protein shows stability in molecular dynamics simulations, indicating its potential for further optimization as an antimalarial drug candidate. []
Relevance: This compound is structurally related to 6-bromo-8-methylquinoline hydrochloride as both belong to the haloalkylquinoline class. While PubChem 20983081 contains an ethyl group at the 6-position and a 3,4-dihydro-1H-isoquinolin-2-yl group at the 2-position, it shares the quinoline core structure with 6-bromo-8-methylquinoline hydrochloride, suggesting potential for exploring structure-activity relationships. []
Compound Description: PubChem 28951461 emerged as a promising candidate for FP2 inhibition through virtual screening efforts. Its carbaldehyde moiety and structural features enable a good fit within the active site of FP2. The complex formed between PubChem 28951461 and FP2 displays stability in molecular dynamics simulations, suggesting its suitability for further development as a potential antimalarial agent. []
Relevance: PubChem 28951461 is structurally related to 6-bromo-8-methylquinoline hydrochloride by sharing the core quinoline structure. Despite lacking halogen substitution, the presence of a 3-carbaldehyde group and a 2-[benzyl(methyl)amino] substituent in PubChem 28951461 provide insights into possible modifications of 6-bromo-8-methylquinoline hydrochloride to enhance its biological activity and target FP2. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.